3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Overview
Description
3′ -Bromo-5′ -chloro-2′ -hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. It participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones.
Scientific Research Applications
Synthesis of Heterocycles
3'-Bromo-5'-chloro-2'-hydroxyacetophenone has been utilized in the synthesis of pyrazolo[1,5‐a]pyridines, a type of heterocyclic compound. This synthesis involves azirines and demonstrates the compound's usefulness in creating complex molecular structures (Greszler & Stevens, 2009).
Phototransformation Studies
The compound has been the subject of phototransformation studies, where its conformational changes under UV radiation were investigated. This research provides insight into molecular behavior under specific light conditions (Pagacz-Kostrzewa et al., 2023).
Green Synthesis Applications
A study on green and convenient synthesis methods includes the use of this compound. This research highlights environmentally friendly approaches to synthesizing various substituted acetophenones, contributing to sustainable chemistry practices (Wen-ta, 2014).
Biocidal Activity
The biocidal activity of compounds derived from this compound has been explored. These studies are crucial for understanding the potential of such compounds in controlling harmful organisms (Kothari et al., 2001).
Structural Analysis
Structural analysis of derivatives of this compound, focusing on intramolecular hydrogen bonding, provides valuable information on the molecular configuration and stability of these compounds (Filarowski et al., 2004; Filarowski et al., 2006).
Kinetic Studies
The kinetics of iodination of hydroxyacetophenones, including this compound, has been researched. This provides insight into the reaction dynamics of the compound, which is essential for understanding its reactivity and potential applications (Dawle & Vibhute, 2010).
Complexation Studies
Research on the complexation behavior of this compound derivatives with metals like nickel is significant for applications in coordination chemistry and material science (Ourari et al., 2014).
Catalysis Research
The compound has been investigated in catalysis research, particularly in the iodination process, where its role as a catalyst or reactant offers insights into efficient chemical synthesis methods (Bell et al., 1974).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
This compound participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It may also be used in the preparation of the bioactive 8-bromo-6-chloro-2-substituted 4-chromanone . It could be used in the synthesis of tetrahedral metallocene complexes containing vanadium (IV), and in the preparation of N?- [1- (5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate .
Mechanism of Action
3’-Bromo-5’-chloro-2’-hydroxyacetophenone, also known as 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, is a halogenated aromatic hydroxyl ketone
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for halogenated aromatic hydroxyl ketones .
Mode of Action
The compound may act as an electrophile, reacting with nucleophilic sites on its targets . The bromine and chlorine atoms attached to the aromatic ring can enhance its electrophilic nature, making it more reactive towards nucleophiles .
Biochemical Pathways
The compound may participate in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It may also be used in the synthesis of corresponding chalcones and structurally related dienones by reacting with appropriate aldehydes .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight (24949 g/mol ), and the presence of the halogen atoms.
Biochemical Analysis
Biochemical Properties
3’-Bromo-5’-chloro-2’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It interacts with various enzymes and proteins, facilitating the formation of structurally related dienones by reacting with appropriate aldehydes . These interactions are crucial for the compound’s ability to participate in the synthesis of bioactive molecules.
Cellular Effects
The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone on cellular processes are diverse. It influences cell function by participating in the synthesis of bioactive compounds that can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, leading to the formation of bioactive compounds . The compound’s ability to act as a precursor in the synthesis of chroman-4-ones and chalcones highlights its role in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in facilitating the synthesis of bioactive compounds . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3’-Bromo-5’-chloro-2’-hydroxyacetophenone is involved in various metabolic pathways, particularly in the synthesis of chroman-4-ones and chalcones . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical reactions and pharmaceutical development.
Transport and Distribution
Within cells and tissues, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
Properties
IUPAC Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVKFQPEOGJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370785 | |
Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-15-1 | |
Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone used in the synthesis of chalcones?
A: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone serves as a crucial starting material in the synthesis of chalcones. [, ] The compound, also known as 3'-bromo-5'-chloro-2'-hydroxyacetophenone, undergoes a condensation reaction with various benzaldehydes. [, ] This reaction, typically carried out in the presence of a base, forms a carbon-carbon double bond, resulting in the formation of a series of chalcone derivatives with varying substituents on the phenyl ring. []
Q2: What can be said about the antimicrobial activity of the synthesized chalcones?
A: The synthesized chalcones, derived from 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [] The research demonstrated that these chalcone derivatives exhibited varying degrees of antimicrobial activity. Importantly, their effectiveness was compared to standard antimicrobial drugs like Amoxicillin, Ciprofloxacin, and Griseofulvin. [] This comparison provides a valuable benchmark for assessing the potential of these novel chalcones as antimicrobial agents.
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